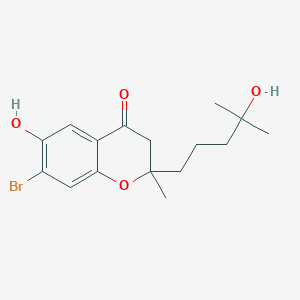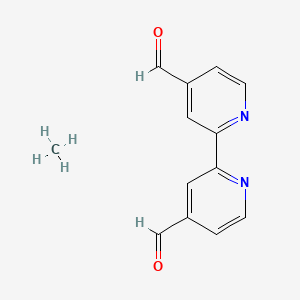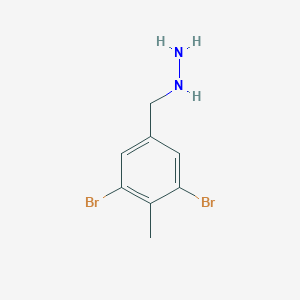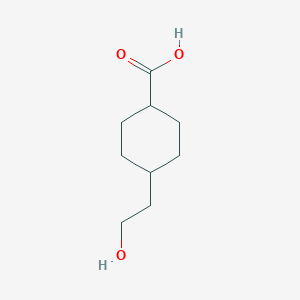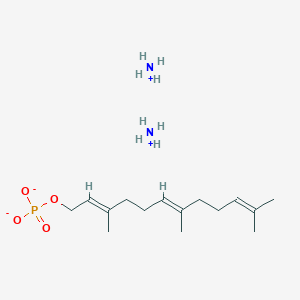
trans,trans-Farnesyl monophosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-Farnesyl monophosphate ammonium salt: is a chemical compound with the molecular formula C15H27O4P·xNH3. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is significant in various biochemical pathways, particularly in the biosynthesis of terpenoids and the post-translational modification of proteins through farnesylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-Farnesyl monophosphate ammonium salt typically involves the phosphorylation of farnesol. One common method includes the reaction of farnesol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
Phosphorylation: Farnesol is reacted with POCl3 in pyridine to form farnesyl phosphate.
Neutralization: The resulting farnesyl phosphate is then neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Phosphorylation: Large quantities of farnesol are phosphorylated using POCl3 and a suitable base.
Purification: The crude product is purified through crystallization or chromatography to achieve the desired purity level.
Ammonium Salt Formation: The purified farnesyl phosphate is converted to its ammonium salt form by treatment with ammonium hydroxide.
Chemical Reactions Analysis
Types of Reactions
trans,trans-Farnesyl monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesyl diphosphate.
Reduction: Reduction reactions can convert it back to farnesol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Farnesyl diphosphate.
Reduction: Farnesol.
Substitution: Various farnesyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, trans,trans-Farnesyl monophosphate ammonium salt is used as a precursor in the synthesis of more complex terpenoids and isoprenoids. It serves as a building block for the study of phosphorylation reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is crucial for studying protein farnesylation, a post-translational modification that affects protein localization and function. It is also
Properties
Molecular Formula |
C15H33N2O4P |
|---|---|
Molecular Weight |
336.41 g/mol |
IUPAC Name |
diazanium;[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] phosphate |
InChI |
InChI=1S/C15H27O4P.2H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18);2*1H3/b14-9+,15-11+;; |
InChI Key |
HIHPOWJSHOEHSY-WQXUYQORSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
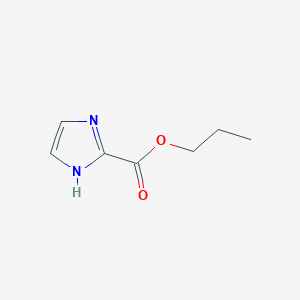
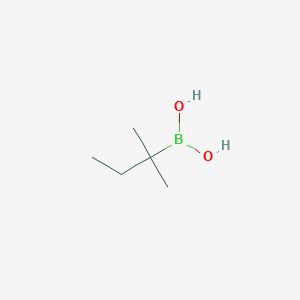
![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
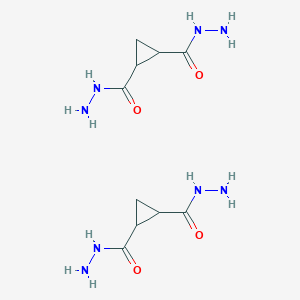
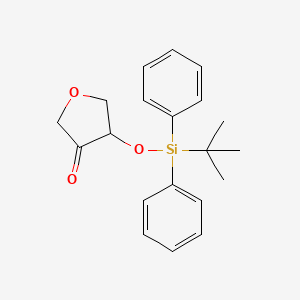
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
